

# Spectroscopic Profile of 2-Bromo-3-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-Bromo-3-methylaniline	
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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-3-methylaniline**, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

### **Spectroscopic Data Summary**

The following tables summarize the available and predicted spectroscopic data for **2-Bromo-3-methylaniline**.

Table 1: 1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	- Multiplicity	Integration	Assignment
~7.1-7.3	d	1H	Ar-H
~6.8-7.0	t	1H	Ar-H
~6.6-6.8	d	1H	Ar-H
~3.5-4.5	br s	2H	-NH2
~2.3	S	3H	-CH₃



Note: Predicted values are based on the analysis of similar aniline derivatives. The exact chemical shifts and coupling constants would need to be confirmed by experimental data.

Table 2: 13C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~145	C-NH <sub>2</sub>
~138	C-CH₃
~130	Ar-CH
~125	Ar-CH
~118	Ar-CH
~115	C-Br
~20	-CH₃

Note: Predicted values are based on the analysis of similar aniline derivatives.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3500	Medium	N-H asymmetric stretch
3300-3400	Medium	N-H symmetric stretch
3000-3100	Medium-Weak	Aromatic C-H stretch
2850-2960	Medium-Weak	Aliphatic C-H stretch
1600-1650	Strong	N-H bend
1450-1600	Medium-Strong	Aromatic C=C stretch
1250-1350	Strong	Aromatic C-N stretch
1000-1100	Strong	C-Br stretch

Note: These are characteristic absorption regions for primary aromatic amines.



**Table 4: Mass Spectrometry (MS) Data** 

m/z	Proposed Fragment Ion
185/187	[M] <sup>+</sup> (Molecular ion peak, showing bromine isotopes)
106	[M - Br] <sup>+</sup>

Source: PubChem.[1]

## **Experimental Protocols**

The following are generalized experimental protocols for obtaining the spectroscopic data for **2-Bromo-3-methylaniline**.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Dissolve 5-10 mg of 2-Bromo-3-methylaniline in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
- ¹H NMR Acquisition:
  - Spectrometer: 400 MHz or higher.
  - Pulse Sequence: Standard single-pulse sequence.
  - Number of Scans: 16-64 scans.
  - Relaxation Delay: 1-2 seconds.
  - Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- <sup>13</sup>C NMR Acquisition:
  - Spectrometer: 100 MHz or higher.
  - Pulse Sequence: Proton-decoupled pulse sequence.
  - Number of Scans: 1024 or more scans to achieve a good signal-to-noise ratio.



o Reference: Deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).

#### Infrared (IR) Spectroscopy

- · Sample Preparation:
  - KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
  - ATR Method: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition:
  - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
  - Range: 4000-400 cm<sup>-1</sup>.
  - Resolution: 4 cm<sup>-1</sup>.
  - Background: A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and subtracted from the sample spectrum.

#### **Mass Spectrometry (MS)**

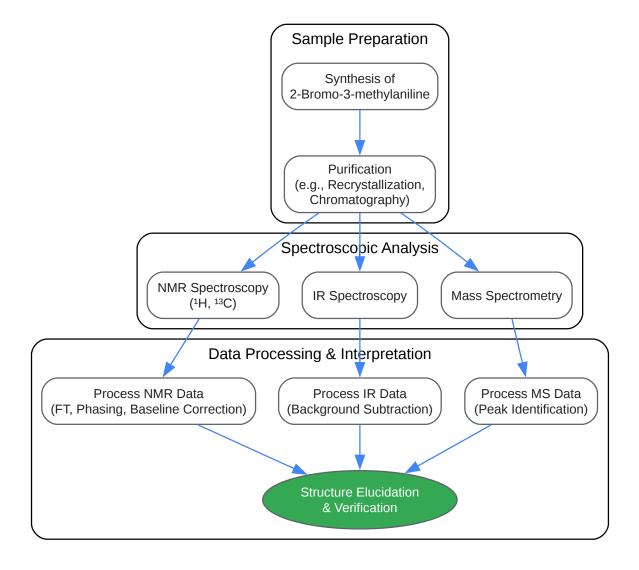
- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as Gas Chromatography (GC-MS) for volatile compounds.
- GC-MS Protocol:
  - GC Column: A non-polar capillary column (e.g., DB-5ms).
  - Injector Temperature: 250 °C.
  - Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-15 °C/min.
  - Carrier Gas: Helium.



- Mass Spectrometry Conditions:
  - o Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
  - Scan Range: m/z 40-400.

#### **Workflow Visualization**

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Bromo-3-methylaniline**.





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Caption: Workflow for Spectroscopic Analysis of **2-Bromo-3-methylaniline**.

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#### References

- 1. 2-Bromo-3-methylaniline | C7H8BrN | CID 603781 PubChem [pubchem.ncbi.nlm.nih.gov]
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